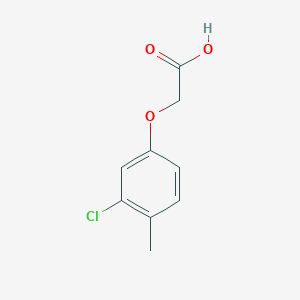![molecular formula C16H11BrFN3O3 B2994380 2-(5-bromofuran-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034415-05-7](/img/structure/B2994380.png)
2-(5-bromofuran-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(5-bromofuran-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a complex organic molecule. It contains a bromofuran moiety, which is a type of heterocyclic compound, and a dipyridopyrimidinone moiety, which is a type of polycyclic aromatic compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heteroatoms. The bromofuran moiety would contribute to the electron-rich nature of the molecule, while the dipyridopyrimidinone moiety would likely contribute to its aromaticity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple aromatic rings and heteroatoms would likely make it relatively polar and potentially capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
Synthesis and Kinase Inhibition
Research conducted by Deau et al. (2013) focused on the synthesis of pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, which are structurally related to the compound . These compounds demonstrated potent inhibition of Ser/Thr kinases, a class of enzymes implicated in several diseases, including cancer. Specifically, a compound in their study showed significant inhibitory activity against CLK1 kinase, highlighting the potential of such compounds in therapeutic applications (Deau et al., 2013).
Antimicrobial Applications
The synthesis and evaluation of antimicrobial activities of related compounds have been explored in several studies. For instance, Bhuiyan et al. (2005) reported on the synthesis of furo[3,2-e]imidazo[1,2-c]pyrimidines and furo[2,3-d]pyrimidines with notable antimicrobial activity (Bhuiyan et al., 2005). Similarly, Verbitskiy et al. (2017) developed fluorinated and non-fluorinated pyrimidines, which exhibited significant antibacterial activities against strains like Neisseria gonorrhoeae and Staphylococcus aureus (Verbitskiy et al., 2017).
Crystal Structure and Bond Interactions
Jasinski et al. (2009) analyzed the crystal structure of a related compound, highlighting the intricate hydrogen bond interactions and packing in the crystal lattice. This type of research is crucial in understanding the physical and chemical properties of these compounds, which is essential for their application in drug design (Jasinski et al., 2009).
Heterocyclic Synthesis
El-Shahawi and El-ziaty (2017) explored the use of enaminonitrile as a building block in the synthesis of novel heterocyclic compounds including furo[2,3-d]pyrimidin-4(3H)-ones. This demonstrates the versatility and potential of these compounds in the development of new pharmaceuticals (El-Shahawi & El-ziaty, 2017).
Fluorescent Tag for Carbohydrates
Cai et al. (2014) reported the use of a similar compound as a fluorogenic labeling reagent for sugars. This application is particularly valuable in analytical chemistry for the detection and analysis of carbohydrates (Cai et al., 2014).
Antinociceptive and Anti-inflammatory Properties
Selvam et al. (2012) synthesized derivatives of thiazolopyrimidine, which showed significant antinociceptive and anti-inflammatory activities. This research points to the potential of these compounds in the development of new pain relief and anti-inflammatory drugs (Selvam et al., 2012).
Propiedades
IUPAC Name |
5-(5-bromofuran-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3O3/c17-13-3-2-12(24-13)16(23)20-6-5-11-10(8-20)15(22)21-7-9(18)1-4-14(21)19-11/h1-4,7H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZOUYLMQCWHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromofuran-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-methoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2994299.png)
![2-[(2-Morpholino-5-nitrophenyl)methylene]-3-quinuclidinone](/img/structure/B2994300.png)


![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2994308.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2994309.png)
![N-Ethyl-N-[2-oxo-2-[3-oxo-2-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2994310.png)




![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2994318.png)

![N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide](/img/structure/B2994320.png)